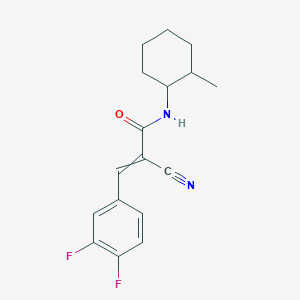
2-cyano-3-(3,4-difluorophenyl)-N-(2-methylcyclohexyl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related cyano and enamide compounds involves direct acylation reactions, multicomponent reactions, or condensation with different reagents. For example, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized through direct acylation reactions, demonstrating the versatility of cyano compounds in synthesis (Younes et al., 2020). Furthermore, the preparation of compounds like N-[2-(cyclohexylamino)-2-oxoethyl]-N-(4-octyloxy)phenyl-prop-2-enamide showcases the potential for creating diverse structures through multicomponent reactions (Ganesh et al., 2016).
Molecular Structure Analysis
The molecular structure of similar compounds has been characterized using techniques such as X-ray crystallography, NMR, and DFT calculations. These analyses reveal details about bond distances, angles, and tautomerism. For instance, the crystal structure of ethyl (2Z)-3-(4-chlorophenyl)-2-cyano-3-(methoxyamino)prop-2-enoate provided insights into enamine tautomerism and hydrogen bonding interactions (Johnson et al., 2006).
Chemical Reactions and Properties
Cyano and enamide groups participate in a variety of chemical reactions, including colorimetric sensing, photocyclization, and transformations involving cyclization and hydrogen bonding. The colorimetric sensing of fluoride anions by benzamide derivatives is a notable example of the chemical reactivity and application potential of these compounds (Younes et al., 2020).
Physical Properties Analysis
The physical properties of compounds in this class, such as solubility, thermal stability, and mechanical strength, are often evaluated to determine their applicability in materials science. For example, novel polyamides derived from similar structures demonstrated outstanding solubility and thermal stability, indicating their potential for microelectronic applications (Li et al., 2009).
Aplicaciones Científicas De Investigación
Hydrogen Bonding and Crystal Structures in Anticonvulsant Enaminones
Research on anticonvulsant enaminones has detailed the hydrogen bonding and crystal structures of compounds with similar chemical frameworks. The study of these enaminones has revealed significant insights into the sofa conformations of cyclohexene rings and the hydrogen bonding that forms infinite chains of molecules, crucial for understanding the molecular basis of their anticonvulsant activity (Kubicki, Bassyouni, & Codding, 2000).
Catalysis in Aqueous Media
The development of Pd nanoparticles supported on mesoporous graphitic carbon nitride has been shown to catalyze the hydrogenation of phenol and derivatives in water, illustrating an environmentally friendly approach to synthesizing key intermediates like cyclohexanone under mild conditions. This catalytic process emphasizes the role of innovative catalysts in sustainable chemistry (Wang, Yao, Li, Su, & Antonietti, 2011).
Colorimetric Sensing of Fluoride Anions
N-(Cyano(naphthalen-1-yl)methyl)benzamides have been synthesized and demonstrated to serve as effective colorimetric sensors for fluoride ions in solution, highlighting their potential in environmental monitoring and chemical sensing applications. The observed colorimetric response is attributed to a deprotonation-enhanced intramolecular charge transfer mechanism, offering a straightforward method for detecting fluoride anions (Younes et al., 2020).
Advanced Polymer Materials
Research on polyamides derived from aromatic diamines, including those with cyclohexane components, has yielded materials with outstanding solubility, mechanical strength, and thermal stability. These findings underscore the significance of structural modification in developing high-performance materials for microelectronics and other advanced applications (Li, Wang, Li, & Jiang, 2009).
Propiedades
IUPAC Name |
2-cyano-3-(3,4-difluorophenyl)-N-(2-methylcyclohexyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2O/c1-11-4-2-3-5-16(11)21-17(22)13(10-20)8-12-6-7-14(18)15(19)9-12/h6-9,11,16H,2-5H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGXDQAGKIRLOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C(=CC2=CC(=C(C=C2)F)F)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

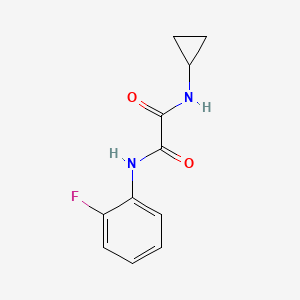

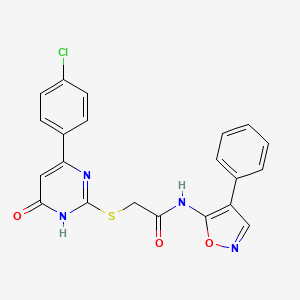
![(3S,4R)-4-[(propan-2-yl)amino]oxolan-3-ol](/img/structure/B2493882.png)

![3-({2-[(2,3-dimethylphenyl)amino]-2-oxoethyl}thio)-N-(3-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2493886.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2493888.png)
![N-[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2493889.png)

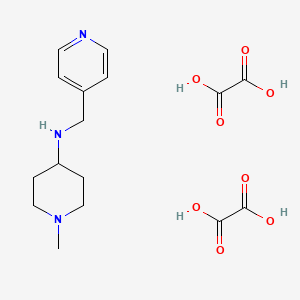
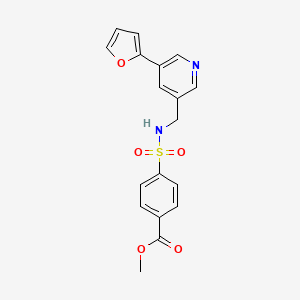
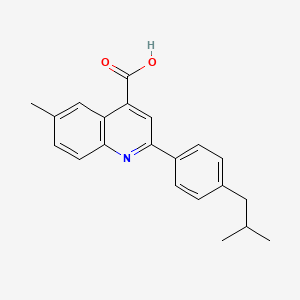
![1-[5-(furan-2-yl)-3'-(4-methylphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazole]-2-yl]-2-(morpholin-4-yl)ethan-1-one](/img/structure/B2493898.png)
![3-(4-ethoxyphenyl)-1-[(2-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2493899.png)